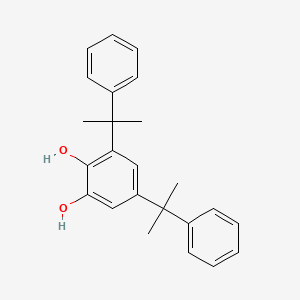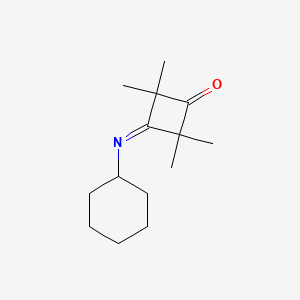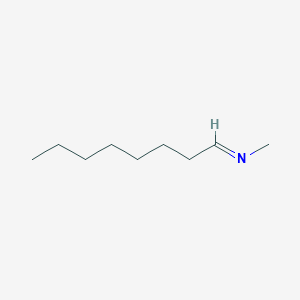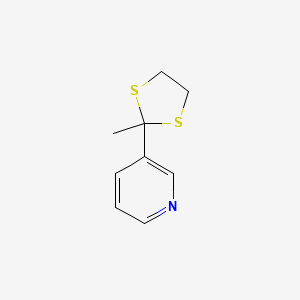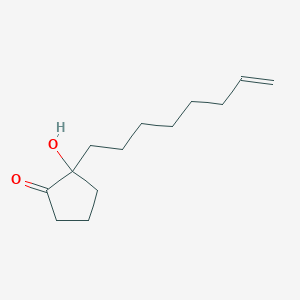
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate octenyl halide in the presence of a base to form the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu
Major Products Formed
Oxidation: 2-Keto-2-(oct-7-EN-1-YL)cyclopentan-1-one
Reduction: 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Applications De Recherche Scientifique
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the octenyl side chain can interact with hydrophobic regions. These interactions can modulate enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Lacks the octenyl side chain, making it less hydrophobic.
2-Hydroxy-2-cyclopenten-1-yl acetate: Contains an acetate group instead of the octenyl side chain.
Cyclopentenone: A simpler structure with only a cyclopentenone ring.
Uniqueness
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is unique due to its combination of a hydroxy group and an octenyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
50999-73-0 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-hydroxy-2-oct-7-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h2,15H,1,3-11H2 |
Clé InChI |
ZKGAKTZVQRBJNF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCC1(CCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



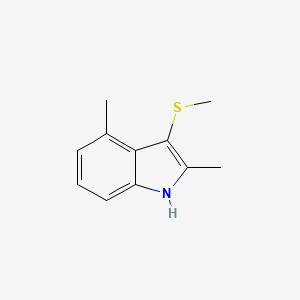
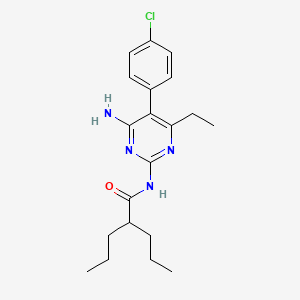

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

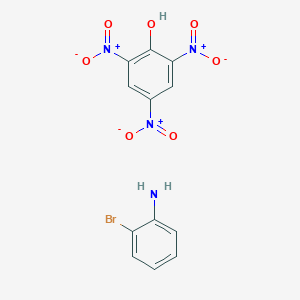
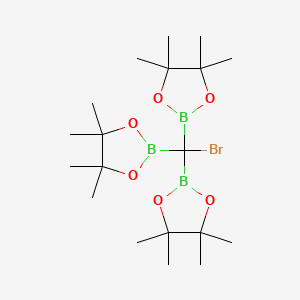
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
